molecular formula C11H13F2NO B14764170 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline

4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline

Cat. No.: B14764170
M. Wt: 213.22 g/mol
InChI Key: ILXMEYVNZOEAKQ-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and a difluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline typically involves the introduction of the cyclopropylmethoxy and difluoromethyl groups onto an aniline ring. One common method involves the reaction of 4-nitroaniline with cyclopropylmethanol in the presence of a base to form the cyclopropylmethoxy derivative. This intermediate is then subjected to difluoromethylation using difluoromethylating agents such as difluoromethyl iodide under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropylmethoxy group can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline is unique due to the presence of both the cyclopropylmethoxy and difluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-(difluoromethyl)aniline

InChI

InChI=1S/C11H13F2NO/c12-11(13)9-5-8(3-4-10(9)14)15-6-7-1-2-7/h3-5,7,11H,1-2,6,14H2

InChI Key

ILXMEYVNZOEAKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)C(F)F

Origin of Product

United States

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